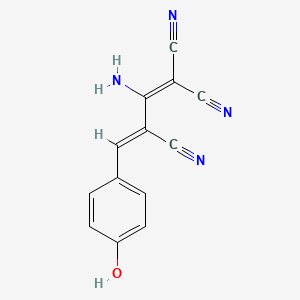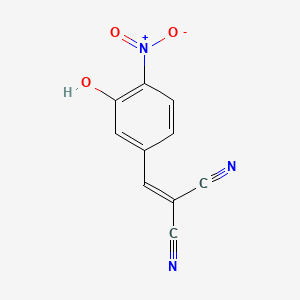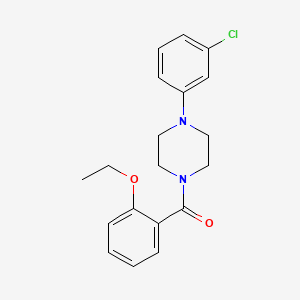
1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AK301 is a potent and selective inhibitor of tubulin polymerization and an effective sensitizer of cancer cells to apoptotic ligands (EC50 < 200 nM). Colon cancer cells arrested in mitosis with AK301 readily underwent a p53-dependent apoptosis following compound withdrawal and arrest release. This apoptotic response was significantly higher for AK301 than for other mitotic inhibitors tested (colchicine, vincristine, and BI 2536).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Piperazine derivatives, including those similar to 1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various microorganisms, highlighting their potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antituberculosis Studies
- Research has been conducted on piperazine derivatives for their potential anticancer and antituberculosis properties. These studies demonstrate the significant bioactivity of such compounds, including the inhibition of cancer cell growth and tuberculosis bacteria (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antihistamine Properties
- Piperazine compounds have been explored for their antihistamine properties, being effective in treating conditions like urticaria and allergic rhinitis. This underscores their relevance in allergy treatment research (Arlette, 1991).
Neuropharmacological Effects
- The neuropharmacological effects of certain piperazine compounds have been studied, demonstrating their potential in affecting serotonin receptors and influencing neurotransmitter activities in the brain (Fuller, Snoddy, Mason, & Owen, 1981).
Pharmacokinetics and Metabolism
- The pharmacokinetics and metabolism of specific piperazine derivatives have been extensively studied in animal models, providing insights into their absorption, distribution, metabolism, and excretion, which is crucial for drug development (Singh, Chen, Jin, Silva, Arison, Lin, & Wong, 2001).
Solubility and Partitioning in Biological Solvents
- The solubility and partitioning behavior of piperazine compounds in various biological solvents have been analyzed, contributing to our understanding of their potential as pharmaceutical agents (Volkova, Levshin, & Perlovich, 2020).
Propriétés
Numéro CAS |
314022-97-4 |
|---|---|
Nom du produit |
1-(3-Chlorophenyl)-4-(2-ethoxybenzoyl)piperazine |
Formule moléculaire |
C19H21ClN2O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |
Clé InChI |
UTBDVNWZTNDVJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone AK301 compound |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



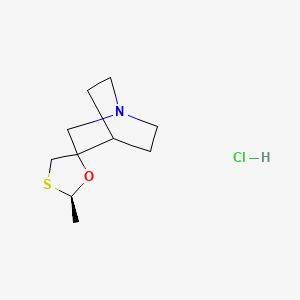
![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)

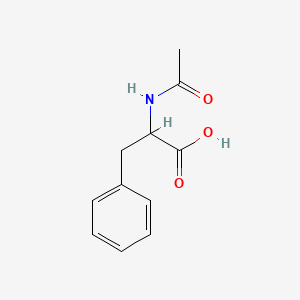
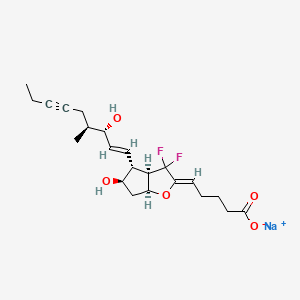
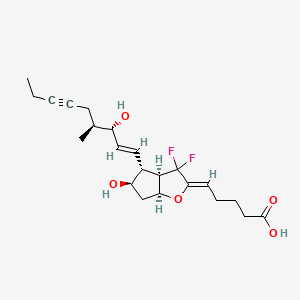
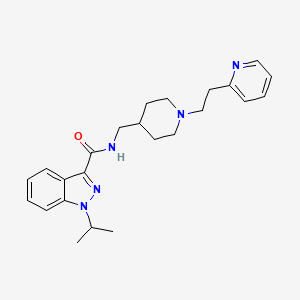
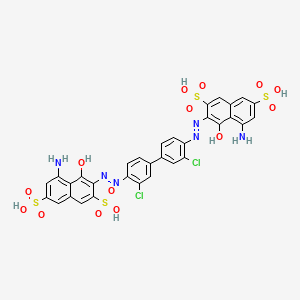
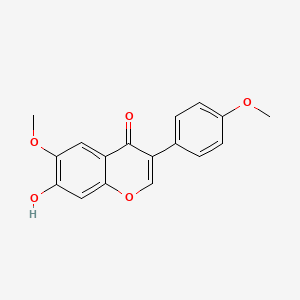
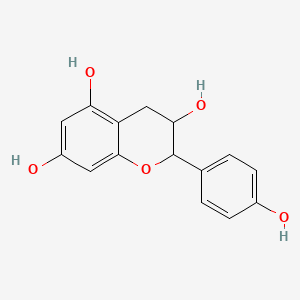
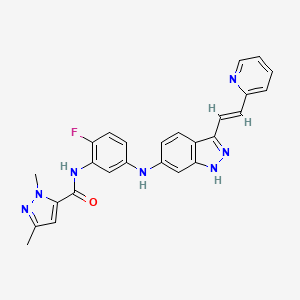
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
